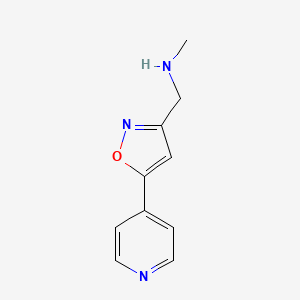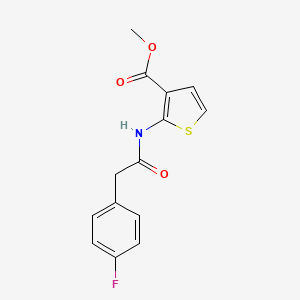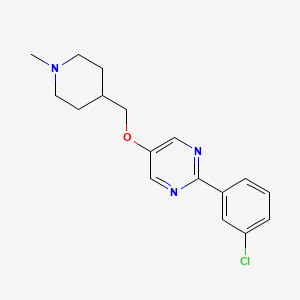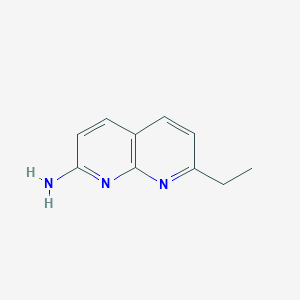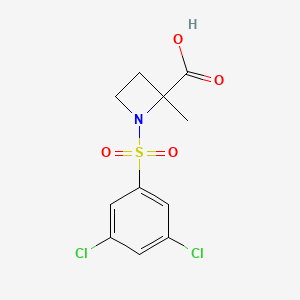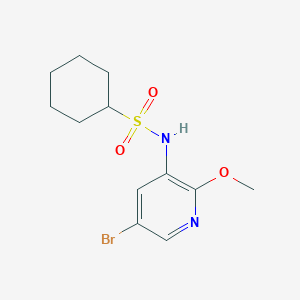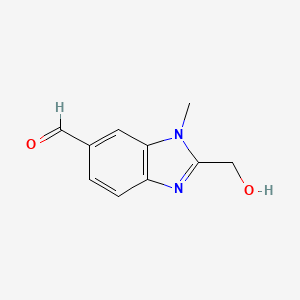
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine typically involves the reaction of imidazole derivatives with trimethylsilyl-protected intermediates. One common method includes the use of 2-trimethylsilylethoxymethyl chloride as a starting material, which reacts with imidazole under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring.
Scientific Research Applications
1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The imidazole ring can interact with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
1-(Trimethylsilyl)imidazole: This compound is similar but lacks the ethoxymethyl group.
2-Trimethylsilyl-1H-imidazole: Another related compound with a different substitution pattern on the imidazole ring.
Uniqueness: 1-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is unique due to the presence of both the trimethylsilyl and ethoxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
Properties
Molecular Formula |
C9H19N3OSi |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-6-9(10)11-7-12/h6-7H,4-5,8,10H2,1-3H3 |
InChI Key |
IZLXHNPTVJFXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)
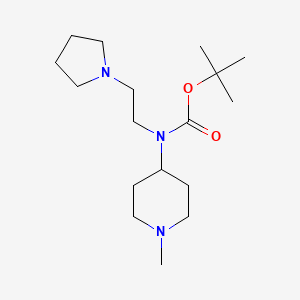
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)

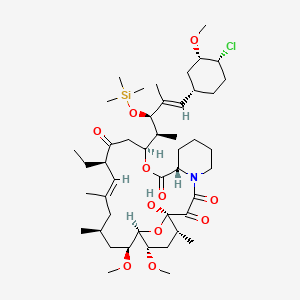
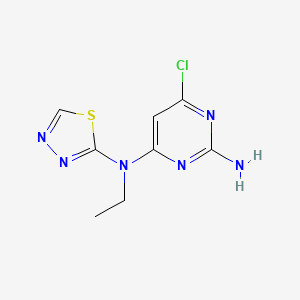
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)
